((2,6-Dichlorophenyl)sulfonyl)methionine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

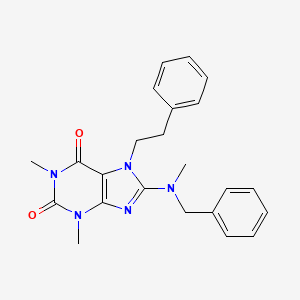

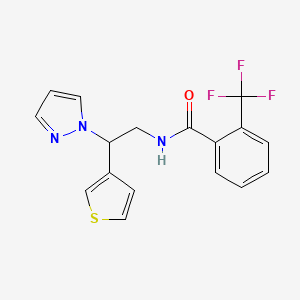

“((2,6-Dichlorophenyl)sulfonyl)methionine” is a chemical compound with the CAS Number: 1009262-71-8 . Its IUPAC name is N-(2,6-dichlorophenyl)sulfonylhomocysteine . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13Cl2NO4S2/c1-19-6-5-9(11(15)16)14-20(17,18)10-7(12)3-2-4-8(10)13/h2-4,9,14H,5-6H2,1H3,(H,15,16) .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Oxidation and Reduction in Biological Systems

Methionine, a key constituent in ((2,6-Dichlorophenyl)sulfonyl)methionine, is highly susceptible to oxidation by various oxidants like H2O2, hydroxyl radicals, and hypochlorite. This oxidation often leads to functional changes in proteins, which can have significant pathophysiological implications. The reversibility of this oxidation by methionine sulfoxide reductase indicates a potential for controlling homeostasis in biological systems (Vogt, 1995).

Neuroprotective Potential

In studies related to Parkinson’s disease, methionine has shown promise in counteracting oxidative stress and mitochondrial dysfunction. Its role in the activation of endogenous antioxidant enzymes and the biosynthesis of glutathione suggests its potential utility in protecting neurons from oxidative imbalances and preventing neurodegenerative processes (Catanesi et al., 2021).

Metabolic Regulation and Disease Prevention

Methionine plays a critical role in regulating metabolic processes and the innate immune system. Its involvement in lipid metabolism and the activation of antioxidant enzymes is crucial. Moreover, methionine restriction can decrease DNA damage, potentially preventing arterial, neuropsychiatric, and neurodegenerative diseases (Martínez et al., 2017).

Photosensitized Oxidation

Under UV radiation, methionine can be oxidized through photosensitized reactions, leading to the degradation of Met under UV-A irradiation. This process involves electron transfer from methionine to the excited state of the photosensitizer, resulting in the formation of methionine sulfoxide and sulfone (Castaño et al., 2020).

Role in Antioxidant Defense

Methionine residues in proteins are suggested to serve as an important antioxidant defense mechanism. They react with various oxidants to form methionine sulfoxide, which can then be reduced back, thus acting catalytically in antioxidant systems (Levine et al., 1996).

Cellular Repair and Maintenance

Methionine sulfoxide residues in proteins are repaired by methionine sulfoxide reductases (Msrs), which are expressed in various subcellular compartments. This enzymatic system is vital for maintaining cellular integrity under oxidative stress, thereby protecting proteins from methionine oxidation (Gennaris et al., 2015).

Photosynthesis and Chloroplast Function

Studies on methionine sulfoximine have shown that it does not significantly influence the rate of photosynthesis in isolated pea leaf chloroplasts at concentrations up to 10 mM, indicating its lack of direct effect on the photosynthetic process (Muhitch & Fletcher, 2004).

Propriétés

IUPAC Name |

2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO4S2/c1-19-6-5-9(11(15)16)14-20(17,18)10-7(12)3-2-4-8(10)13/h2-4,9,14H,5-6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWPAUWVUOSNBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2433672.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2433673.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((1-((4-chlorophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2433675.png)

![1-(2,4-Dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2433678.png)

![3-(4-ethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2433679.png)

![(Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2433682.png)

![N-cyclopentyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2433683.png)

![2-Oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxylic acid](/img/structure/B2433685.png)

![N'-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2433690.png)